

Avibactam Sodium Hydrate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929

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An in-depth analysis of the potent β -lactamase inhibitor, Avibactam, detailing its chemical properties, mechanism of action, and relevant experimental data for researchers and scientists.

Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that restores the activity of β -lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its unique diazabicyclooctane structure and reversible covalent inhibition mechanism distinguish it from traditional β -lactamase inhibitors. This technical guide provides a comprehensive overview of **avibactam sodium hydrate**, including its chemical identity, mechanism of action, key quantitative data, and detailed experimental protocols to support research and development efforts in the field of infectious diseases.

Chemical and Physical Properties

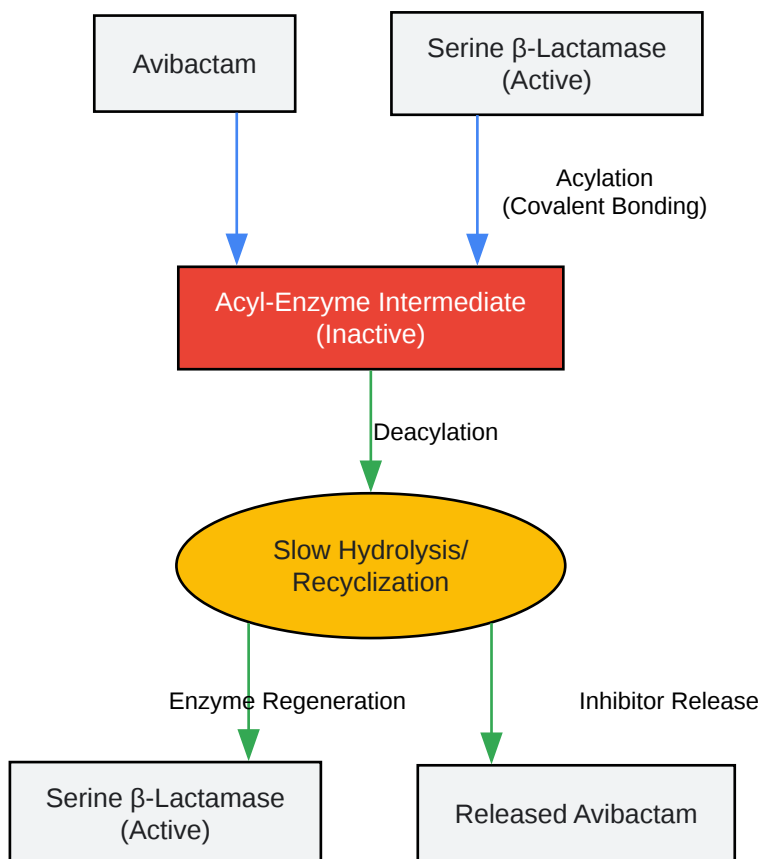
There is a notable distinction in the reported Chemical Abstracts Service (CAS) numbers and molecular formulas for the anhydrous and hydrated forms of avibactam sodium. It is crucial for researchers to specify the exact form used in their studies to ensure reproducibility.

Property	Avibactam Sodium	Avibactam Sodium Hydrate
CAS Number	1192491-61-4[1][2][3][4][5]	2938989-90-1[6][7][8]
Molecular Formula	C ₇ H ₁₀ N ₃ NaO ₆ S[1][2][3][4][5]	C ₇ H ₁₂ N ₃ NaO ₇ S[6][7]
Molecular Weight	287.22 g/mol [1][3]	305.24 g/mol [6][9]
Synonyms	NXL104, AVE-1330A[1]	NXL-104 hydrate[6][7]

Mechanism of Action

Avibactam's primary mechanism of action is the inhibition of a wide range of serine β -lactamases, including Ambler class A, class C, and some class D enzymes.[10][11] Unlike traditional β -lactam-based inhibitors, avibactam does not contain a β -lactam ring and its inhibitory action is reversible.[11][12]

The inhibition process involves the covalent acylation of the serine residue in the active site of the β -lactamase by avibactam.[13] This forms a stable acyl-enzyme intermediate, rendering the enzyme inactive and unable to hydrolyze β -lactam antibiotics.[13] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to be released and potentially inhibit other β -lactamase molecules.[11][14]



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Figure 1. Simplified signaling pathway of avibactam's reversible covalent inhibition of serine β-lactamases.

Quantitative Data: Inhibitory Activity

The potency of avibactam has been quantified against a variety of clinically relevant β-lactamases. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for evaluating the efficacy of a β-lactamase inhibitor.

β -Lactamase Target	IC50 (nM)	Reference
TEM-1	8	[1][6][7]
CTX-M-15	5	[6][7]
KPC-2	38	[1]
P99	80	[1]

Experimental Protocols

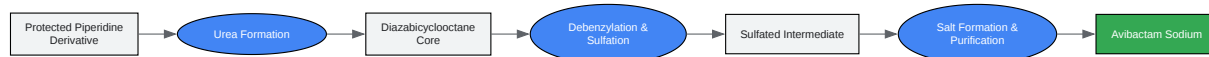
Synthesis and Purification of Avibactam Sodium

A common synthetic route to avibactam sodium involves a multi-step process starting from a protected piperidine derivative. The following is a generalized protocol based on published literature.[15][16]

Step 1: Formation of the Diazabicyclooctane Core A protected (2S,5R)-5-aminopiperidine-2-carboxamide derivative is reacted with a suitable carbonylating agent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) to form the bicyclic urea core.

Step 2: Debenzylation and Sulfation The benzyl protecting group is removed via catalytic hydrogenation (e.g., using palladium on carbon). The resulting intermediate is then sulfated using a sulfur trioxide-amine complex (e.g., sulfur trioxide trimethylamine complex).

Step 3: Salt Formation and Purification The sulfated intermediate is converted to the sodium salt by reaction with a sodium salt of a weak acid (e.g., sodium 2-ethylhexanoate) in an alcoholic solvent. The resulting avibactam sodium is then purified by crystallization.



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Figure 2. High-level experimental workflow for the synthesis of avibactam sodium.

Determination of IC₅₀ Values for β -Lactamase Inhibition

The following protocol outlines a general method for determining the IC₅₀ of avibactam against a specific β -lactamase using a chromogenic substrate like nitrocefin.

Materials:

- Purified β -lactamase enzyme
- **Avibactam sodium hydrate**
- Nitrocefin (chromogenic substrate)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **avibactam sodium hydrate** in the assay buffer.
- In a 96-well plate, add a fixed concentration of the β -lactamase enzyme to each well.
- Add the different concentrations of avibactam to the wells containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
- Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
- Calculate the initial velocity of the reaction for each avibactam concentration.
- Plot the initial velocity as a function of the logarithm of the avibactam concentration.
- Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

Avibactam represents a significant advancement in the fight against antibiotic resistance. Its broad-spectrum activity against various β -lactamases, coupled with its unique reversible mechanism of action, makes it a valuable component of combination therapies. This technical guide provides essential information for researchers and drug development professionals working with avibactam, facilitating further investigation and development of novel antibacterial strategies.

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